

Application Notes and Protocols for Utilizing Bisindolylmaleimide VIII in Kinase Activity Assays

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Compound of Interest

Compound Name: *Bisindolylmaleimide VIII*

Cat. No.: *B1679481*

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Introduction

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] As a member of the bisindolylmaleimide class of compounds, it acts as an ATP-competitive inhibitor, binding to the catalytic domain of the kinase.[3] Due to its selectivity for PKC, **Bisindolylmaleimide VIII** is a valuable tool for elucidating the role of PKC in various signaling pathways and for the development of therapeutic agents targeting PKC-mediated diseases.

This document provides detailed application notes and protocols for the use of **Bisindolylmaleimide VIII** in kinase activity assays. It includes quantitative data on its inhibitory activity, step-by-step experimental procedures for both radiometric and non-radiometric assays, and visual representations of the relevant signaling pathway and experimental workflows. While primarily a PKC inhibitor, it's important to note that like many kinase inhibitors, **Bisindolylmaleimide VIII** can exhibit off-target effects, and its activity against other kinases such as GSK-3 β and CDK2 has been reported.[4]

Data Presentation

The inhibitory activity of **Bisindolylmaleimide VIII** is commonly quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the IC₅₀ values of **Bisindolylmaleimide VIII** against various protein kinases.

Table 1: Inhibitory Activity of **Bisindolylmaleimide VIII** against Protein Kinase C (PKC) Isoforms

Kinase Target	IC ₅₀ (nM)
Rat Brain PKC (mixed isoforms)	158[1][2][3]
PKC-α	53[1][2][3]
PKC-βI	195[1][2][3]
PKC-βII	163[1][2][3]
PKC-γ	213[1][2][3]
PKC-ε	175[1][2][3]

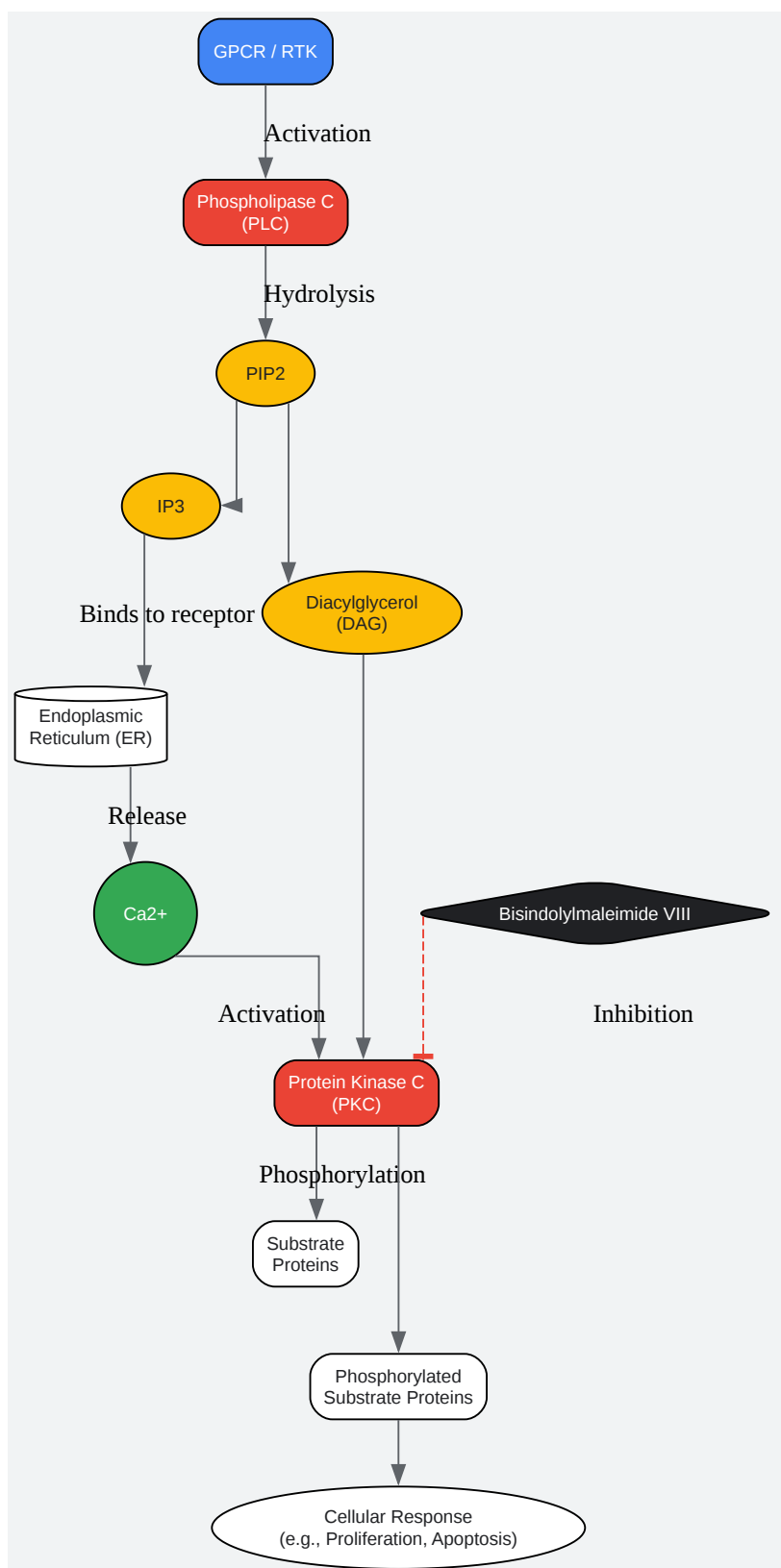
Table 2: Inhibitory Activity of **Bisindolylmaleimide VIII** against Other Selected Kinases

Kinase Target	IC ₅₀ (nM)
GSK-3 (from cell lysates)	360 (for Bisindolylmaleimide I, a related compound)[5]
GSK-3 (immunoprecipitated)	170 (for Bisindolylmaleimide I, a related compound)[5]
p90RSK isoforms (RSK1, RSK2, RSK3)	200, 36, 5 (for Ro 31-8220, a related compound) [6]

Note: Data for some non-PKC kinases are for structurally related bisindolylmaleimides and may not be fully representative of **Bisindolylmaleimide VIII**'s activity. Comprehensive broad-panel screening is recommended for a complete selectivity profile.

Signaling Pathway

Protein Kinase C is a key component of signal transduction pathways that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified PKC signaling cascade.



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A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of **Bisindolylmaleimide VIII** on Protein Kinase C.

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This protocol is a robust method for measuring the direct inhibition of PKC activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

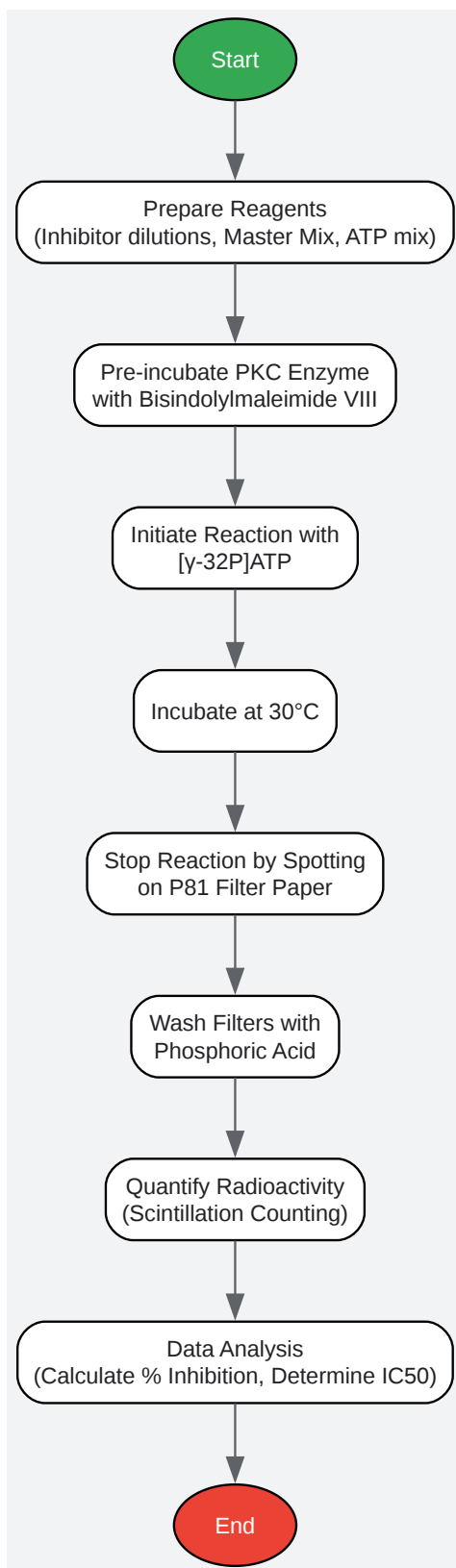
Materials:

- Recombinant human PKC enzyme
- PKC-specific substrate peptide (e.g., Ac-FKKSFKL-NH₂)
- **Bisindolylmaleimide VIII**
- [^γ-³²P]ATP (specific activity ~3000 Ci/mmol)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)
- ATP solution
- P81 phosphocellulose filter paper
- 0.75% Phosphoric acid
- Scintillation vials
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Bisindolylmaleimide VIII** in DMSO.
 - Prepare serial dilutions of **Bisindolylmaleimide VIII** in kinase assay buffer to achieve a range of desired final concentrations.
 - Prepare a master mix containing the kinase assay buffer, lipid activator, and PKC substrate peptide.
 - Prepare an ATP solution containing a mix of cold ATP and [γ - 32 P]ATP in kinase assay buffer.
- Kinase Reaction:
 - In a microcentrifuge tube, add the following in order:
 - Kinase assay buffer
 - Diluted **Bisindolylmaleimide VIII** or vehicle (DMSO) for control.
 - PKC enzyme.
 - Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding the ATP/[γ - 32 P]ATP mixture.
 - Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Spotting:
 - Terminate the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose filter paper.
- Washing:

- Wash the filter papers extensively with 0.75% phosphoric acid (3-4 times for 5-10 minutes each) to remove unincorporated [γ - ^{32}P]ATP.
- Perform a final wash with acetone to air dry the filters.
- Quantification:
 - Place the dried filter papers into scintillation vials.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Subtract the background CPM (no enzyme control) from all readings.
 - Calculate the percentage of kinase inhibition for each **Bisindolylmaleimide VIII** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Workflow for a radiometric kinase assay to determine IC50.

Protocol 2: Non-Radiometric In Vitro Kinase Assay (Fluorescence-Based)

This protocol offers a safer and often higher-throughput alternative to radiometric assays, using a fluorescence-based method to detect kinase activity.

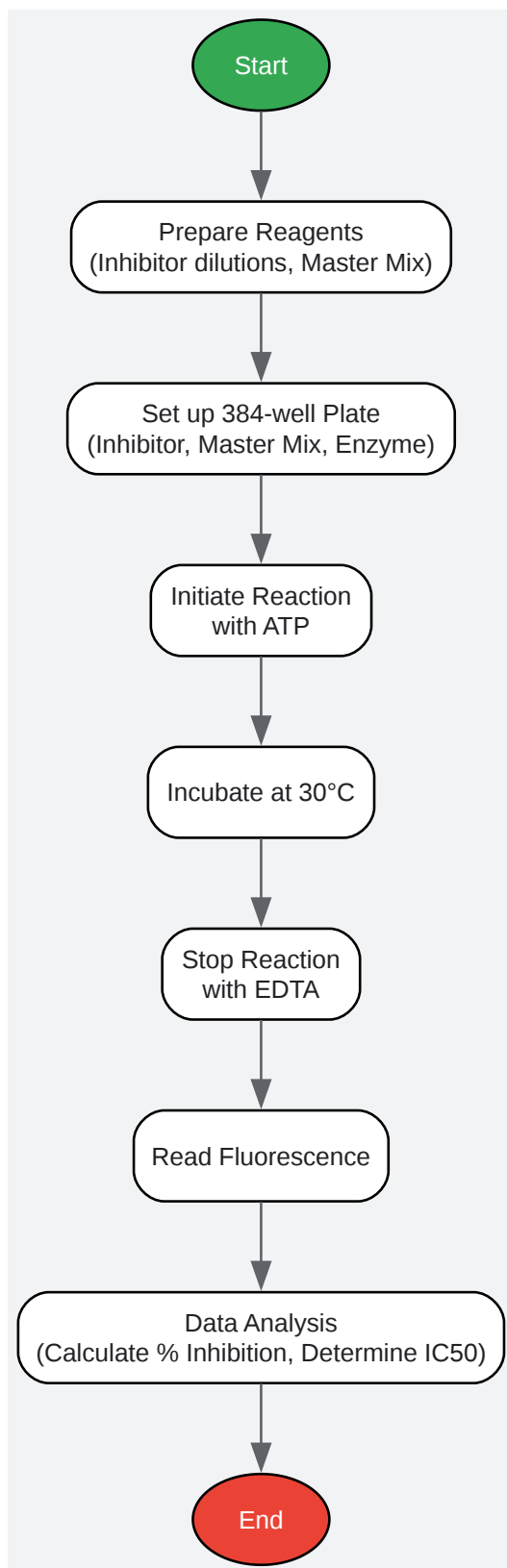
Materials:

- Recombinant human PKC enzyme
- Fluorescently labeled PKC substrate peptide
- **Bisindolylmaleimide VIII**
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- Lipid activator solution
- ATP solution
- Stop solution (e.g., EDTA in buffer)
- 384-well microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Bisindolylmaleimide VIII** in DMSO.
 - Perform serial dilutions of **Bisindolylmaleimide VIII** in kinase assay buffer.
 - Prepare a master mix containing kinase assay buffer, lipid activator, and the fluorescently labeled substrate peptide.
- Assay Setup:

- In a 384-well microplate, add the diluted **Bisindolylmaleimide VIII** or vehicle (DMSO).
- Add the master mix to all wells.
- Add the PKC enzyme to all wells except the no-enzyme control.
- Kinase Reaction:
 - Initiate the reaction by adding ATP solution to all wells.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes).
- Stopping the Reaction and Reading:
 - Terminate the reaction by adding the stop solution to all wells.
 - Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
- Data Analysis:
 - Subtract the background fluorescence (no enzyme control) from all readings.
 - Calculate the percentage of kinase inhibition for each concentration of **Bisindolylmaleimide VIII** relative to the vehicle control.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC₅₀ value.



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Workflow for a fluorescence-based kinase assay to determine IC50.

Conclusion

Bisindolylmaleimide VIII is a powerful research tool for investigating the roles of Protein Kinase C in cellular signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their kinase activity assays. Accurate determination of its inhibitory profile through robust and well-controlled experiments is crucial for the interpretation of its biological effects.

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